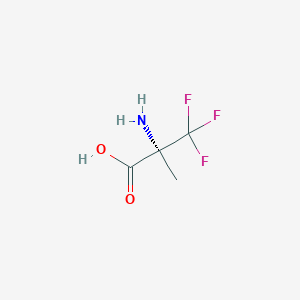

L-Alanine, 3,3,3-trifluoro-2-methyl-

Description

Significance of Fluorine in Amino Acid and Peptide Design

The introduction of fluorine or fluorinated groups like trifluoromethyl (CF3) into amino acids can lead to significant changes in their properties and the behavior of peptides that contain them. The high electronegativity of fluorine creates a strong carbon-fluorine bond, which can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation. nih.gov This increased stability is a crucial factor in the development of peptide-based therapeutics.

Overview of α-Trifluoromethyl-α-Amino Acids

L-Alanine, 3,3,3-trifluoro-2-methyl- belongs to the class of α-trifluoromethyl-α-amino acids. These are non-proteinogenic amino acids characterized by the presence of a trifluoromethyl group at the α-carbon. The incorporation of a second substituent at this position, such as the methyl group in the title compound, creates a chiral center with significant steric hindrance.

This α,α-disubstitution, particularly with a bulky trifluoromethyl group, severely restricts the conformational freedom of the amino acid residue within a peptide chain. This restriction can be a powerful tool for designing peptides with predictable and stable three-dimensional structures. For instance, α-aminoisobutyric acid (Aib), the non-fluorinated counterpart with two methyl groups at the α-carbon, is a well-known helix inducer in peptides. wikipedia.org The introduction of a trifluoromethyl group in place of a methyl group, as seen in α-trifluoromethylalanine (αCF3Ala), is expected to have an even more pronounced effect on peptide conformation due to its greater steric demand. psu.edu

Research has shown that the incorporation of chiral quaternary α-trifluoromethylalanine at the N-terminus of Aib oligomers can even control the screw-sense preference of the resulting 3₁₀-helix. psu.edu This highlights the potential of these amino acids to not only stabilize helical structures but also to dictate their handedness, a critical aspect of molecular recognition and biological function.

Historical Context and Evolution of Research on L-Alanine, 3,3,3-trifluoro-2-methyl-

The exploration of fluorinated amino acids dates back several decades, with early work focusing on relatively simple fluorinated derivatives. A notable early synthesis was that of 3,3,3-trifluoroalanine, reported by Weygand, Steglich, and Fraunberger in 1967. nih.gov The development of methods to synthesize more complex fluorinated amino acids, including α,α-disubstituted variants, has been a continuous area of research.

The synthesis of racemic α-trifluoromethyl-α,α-disubstituted α-amino acids, including the parent compound α-trifluoromethylalanine, was significantly advanced by the work of Ando and his research group. Their method involved the reaction of methyl 3,3,3-trifluoropyruvate imines with Grignard reagents. They also developed a method for the optical resolution of these racemic mixtures using (R)-1,1'-bi-2-naphthol ((R)-BINOL) esters, which allowed for the isolation of the individual enantiomers. nih.gov This was a crucial step towards studying the specific effects of each stereoisomer in a biological context.

Subsequent research has focused on the incorporation of these chiral α-trifluoromethyl-α-amino acids into peptides to study their conformational effects. For example, the incorporation of both (R)- and (S)-αCF3Ala into a pentapeptide composed of L-leucine residues resulted in the formation of right-handed 3₁₀-helical structures for both, albeit with some differences in the C-terminal region. nih.gov This demonstrated the strong helix-inducing propensity of the α-trifluoromethylalanine residue, regardless of its own chirality, while also highlighting the subtle conformational nuances introduced by each enantiomer.

While the general synthesis and resolution of α-trifluoromethyl-α-methylalanine have been described, the specific historical timeline for the first synthesis of the pure L-enantiomer, L-Alanine, 3,3,3-trifluoro-2-methyl-, is less clearly documented in readily available literature. However, the development of stereoselective synthetic methods and enzymatic resolution techniques has made such chiral compounds accessible for research. psu.edu The use of L-Alanine, 3,3,3-trifluoro-2-methyl- has been noted as a potential probe for monitoring protease digestion of peptides, indicating its utility in biochemical studies. chemicalbook.com

Physicochemical Properties of Related Alanine (B10760859) Derivatives

| Property | L-Alanine | 3,3,3-Trifluoro-DL-alanine |

| Molecular Weight | 89.09 g/mol | 143.06 g/mol sigmaaldrich.com |

| pKa (-COOH) | 2.34 | Not specifically reported for the racemate, but the trifluoromethyl group is expected to increase acidity. |

| pKa (-NH3+) | 9.69 | Not specifically reported for the racemate, but the trifluoromethyl group is expected to decrease basicity. |

| Melting Point | 297 °C (decomposes) | 231-234 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6F3NO2 |

|---|---|

Molecular Weight |

157.09 g/mol |

IUPAC Name |

(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid |

InChI |

InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)/t3-/m1/s1 |

InChI Key |

JBQBFDPQDFDHEC-GSVOUGTGSA-N |

Isomeric SMILES |

C[C@@](C(=O)O)(C(F)(F)F)N |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for L Alanine, 3,3,3 Trifluoro 2 Methyl and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

Chemical synthesis has provided a diverse toolkit for accessing enantiopure α-trifluoromethylalanines, employing methods that range from the use of chiral auxiliaries to advanced organocatalytic and metal-catalyzed reactions.

The preparation of enantiomerically pure (R)- and (S)-α-trifluoromethylalanine is a foundational challenge in fluorinated amino acid chemistry. One effective strategy involves the use of chiral precursors that can be transformed without racemization. For instance, optically pure α-trifluoromethyl-α-amino acids have been prepared from N-tosyl-2-trifluoromethyl-2-alkyloxycarbonyl aziridine (B145994). mdpi.com This method starts with optically pure 2,3-epoxy-1,1,1-trifluoropropane (TFPO) and proceeds through a three-step sequence to yield the chiral aziridine. mdpi.com Subsequent ring-opening reactions of this aziridine with various nucleophiles, followed by deprotection, afford the desired β-substituted-α-trifluoromethyl-α-amino acids in moderate to good yields (up to 85%) while preserving the stereochemical integrity of the quaternary center. mdpi.com

Chiral auxiliary-based methods have also proven robust for the large-scale production of enantiopure α-CF₃-α-amino acids. mdpi.com These strategies, along with biocatalytic routes, are central to obtaining the specific enantiomers required for biological and medicinal applications. nih.gov

Chiral sulfinyl compounds, such as those derived from p-tolyl sulfoxide (B87167), serve as powerful chiral auxiliaries in the asymmetric synthesis of fluorinated amino acids. bioorganica.com.uacapes.gov.br The sulfinyl group controls the stereochemical outcome of key bond-forming reactions. capes.gov.br A prominent approach involves the diastereoselective addition of nucleophiles to N-sulfinyl-α-trifluoromethylketimines. bioorganica.com.ua

The synthesis of the chiral auxiliary itself, such as an enantiomerically pure p-tolyl sulfoxide, can be achieved via the Anderson synthesis. This method involves the nucleophilic substitution of a Grignard reagent on a diastereomerically pure (Sₛ)-menthyl p-toluenesulfinate, which proceeds with complete inversion of configuration at the sulfur atom. medcraveonline.com

Once the chiral N-sulfinyl imine is formed, various nucleophiles can be added. For example, diastereoselective additions of sulfoxide anions to fluorinated imines provide a convenient route to α-fluoroalkyl α-amino acids. bioorganica.com.ua Similarly, additions of Reformatsky reagents or phosphonate (B1237965) anions to N-p-toluenesulfinyl imines have been used to prepare related difluoro-β-amino acids and their phosphonate analogues in enantiomerically pure form. bioorganica.com.ua After the key stereoselective step, the auxiliary is cleaved to yield the desired chiral amino acid.

| Reaction Type | Chiral Auxiliary | Substrate | Key Transformation | Outcome | Reference |

|---|---|---|---|---|---|

| Mannich-type Reaction | N-tert-butanesulfinyl | N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine | Diastereoselective addition of protected alkyl glycolates | β-trifluoromethyl isoserine derivatives | bioorganica.com.ua |

| Addition Reaction | N-p-toluenesulfinyl | N-p-toluenesulfinyl imines | Diastereoselective addition of Reformatsky reagent (from bromodifluoroethyl acetate) | Enantiopure α,α-difluoro-β-amino acids | bioorganica.com.ua |

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of α-trifluoromethylalanines. The Strecker reaction, which involves the addition of a cyanide source to an imine, is a powerful method for amino acid synthesis. When applied to trifluoromethyl ketoimines, it allows for the construction of the critical quaternary stereocenter. nih.gov

Chiral thiourea (B124793) derivatives have emerged as highly effective bifunctional organocatalysts for this transformation. libretexts.orgnih.gov They activate the imine electrophile through hydrogen bonding and simultaneously position the nucleophile for a facial-selective attack. For instance, a quinine-derived thiourea has been used to catalyze the enantioselective Strecker reaction of cyclic trifluoromethyl ketoimines with trimethylsilyl (B98337) cyanide (TMSCN), affording products in high yields and with high enantioselectivities. lookchem.com The catalyst's amine and thiourea moieties work in concert to activate the nucleophile (HCN) and the imine, respectively, through a network of hydrogen bonds, leading to excellent stereocontrol. lookchem.com

Chiral Brønsted acids, such as chiral phosphoric acids, are another class of potent organocatalysts. acs.org They can activate imines towards nucleophilic attack. This strategy has been successfully applied in the enantioselective synthesis of highly functionalized α-aminophosphonate derivatives through the addition of phosphonates to N-Boc aldimines, achieving high diastereomeric ratios and enantiomeric excesses. nih.gov The bulky acid catalyst activates the imine via hydrogen bonding while sterically directing the approach of the nucleophile. nih.gov

| Method | Catalyst Type | Example Catalyst | Substrate | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Strecker Reaction | Chiral Thiourea | Quinine-derived thiourea | Cyclic trifluoromethyl ketoimine | High | High | lookchem.com |

| Strecker Reaction | Chiral Thiourea | Jacobsen's catalyst | N-Alkyl imines | - | >99% | libretexts.org |

| Addition Reaction | Chiral Brønsted Acid | Chiral Phosphoric Acid | N-Boc aldimines | 48-86% | up to 99% | nih.gov |

Imines derived from 3,3,3-trifluoropyruvic acid (or trifluoroacetaldehyde) are key electrophiles for synthesizing α-trifluoromethyl amines and their derivatives. nih.gov The catalytic enantioselective reduction of these trifluoromethyl-substituted imines is a direct and common strategy. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

One approach involves transfer hydrogenation using a chiral phosphoric acid catalyst. This system can effectively reduce N-aryl ketimines, including fluorinated variants, to the corresponding chiral amines. nih.gov Another powerful method is the catalytic enantioselective isomerization of trifluoromethyl imines, which can be achieved with specifically designed chiral organic catalysts to yield both aryl and alkyl trifluoromethylated amines with high enantioselectivity. researchgate.net

Furthermore, nucleophilic additions to these imines provide access to a wide range of α-trifluoromethyl amino acids. The addition of diorganozinc reagents, catalyzed by copper complexes, to N-phosphinoyl or N-aryl ketimines represents a viable route for alkylation. nih.gov

| Reaction Type | Catalyst System | Substrate | Product Type | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Transfer Hydrogenation | Chiral Phosphoric Acid / Benzothiazoline | Fluorinated alkynyl ketimines | Chiral fluorinated propargylamines | High | nih.gov |

| Alkylation | Cu-catalyst / Diorganozinc | N-phosphinoyl ketimines | α-Alkyl-α-trifluoromethyl amines | High | nih.gov |

| Isomerization | Chiral Organic Catalyst | Trifluoromethyl imines | Optically active trifluoromethylated amines | High | researchgate.net |

Enzymatic Synthesis and Biocatalysis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral fluorinated amino acids. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

Dehydrogenase enzymes are particularly useful for the synthesis of amino acids via the reductive amination of α-keto acids. Studies have shown that certain dehydrogenases can accept fluorinated substrates. Alanine (B10760859) dehydrogenase (ALD) from Vibrio proteolyticus and diaminopimelate dehydrogenase (DAPDH) from Symbiobacterium thermophilum have been successfully employed for the production of fluorinated alanine enantiomers. capes.gov.br

While these enzymes were initially studied for the synthesis of monofluorinated alanines from 3-fluoropyruvate, they have also demonstrated the ability to convert 3,3,3-trifluoropyruvate into trifluorinated alanine. bioorganica.com.uanih.gov This represents a significant step in fluorine biocatalysis, providing a direct enzymatic route to amino acids bearing a trifluoromethyl group. bioorganica.com.uacapes.gov.br The VpALD produces the (R)-enantiomer, while the StDAPDH produces the (S)-enantiomer. To drive the reaction to completion, a cofactor recycling system is often included, where an enzyme like formate (B1220265) dehydrogenase is used to regenerate the required NAD(P)H cofactor. bioorganica.com.uanih.gov

| Enzyme | Source Organism | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Alanine Dehydrogenase (ALD) | Vibrio proteolyticus | Trifluoropyruvate | (R)-Trifluoroalanine | Produces (R)-enantiomer | bioorganica.com.ua |

| Diaminopimelate Dehydrogenase (DAPDH) | Symbiobacterium thermophilum | Trifluoropyruvate | (S)-Trifluoroalanine | Produces (S)-enantiomer; Substrate promiscuity | bioorganica.com.ua |

Diaminopimelate Dehydrogenase in Trifluorinated Alanine Synthesis

The enzymatic synthesis of fluorinated alanine enantiomers represents a significant advancement in biocatalysis. A key enzyme in this process is diaminopimelate dehydrogenase (DAPDH), particularly from thermophilic organisms, which has demonstrated utility in producing trifluorinated alanine. Researchers have successfully employed DAPDH from Symbiobacterium thermophilum (StDAPDH) for the synthesis of trifluorinated alanine. nih.govdtu.dk This NADP+-dependent enzyme was chosen for its established substrate promiscuity, a trait that makes it suitable for converting non-natural substrates. nih.gov

In a notable application, StDAPDH was used in the in vitro production of fluorinated alanines, successfully catalyzing the conversion of trifluoropyruvate into trifluorinated alanine. nih.govdtu.dk This reaction serves as a primary example of biocatalysis involving amino acids that possess a trifluoromethyl group. nih.govdtu.dk The broad substrate specificity of meso-diaminopimelate dehydrogenases, in general, has made them attractive for the biosynthesis of various D-amino acids with high enantiomeric excess. nih.gov While the focus has often been on D-amino acids, the catalytic activity on trifluoropyruvate highlights its potential for producing L-isomers as well, depending on the specific enzyme and reaction conditions. nih.gov The engineering of meso-DAPDH through methods like site saturation mutagenesis has also been explored to expand the substrate binding pocket to better accommodate bulky non-natural keto acids. researchgate.net

| Enzyme | Source Organism | Cofactor | Substrate | Product | Key Finding |

| Diaminopimelate Dehydrogenase (StDAPDH) | Symbiobacterium thermophilum | NADP+ | Trifluoropyruvate | Trifluorinated Alanine | Demonstrated successful conversion of a trifluoromethyl-containing substrate, expanding the scope of fluorine biocatalysis. nih.govdtu.dk |

Implementation of NAD(P)H Regeneration Cycles for High-Yield Bioproduction

The high-yield bioproduction of trifluorinated alanine via dehydrogenase enzymes is critically dependent on the efficient regeneration of the nicotinamide (B372718) cofactor, NAD(P)H. nih.govdtu.dk Since these enzymatic reductions consume the cofactor in stoichiometric amounts, a robust recycling system is essential for process viability and cost-effectiveness.

In the enzymatic synthesis of fluorinated alanines using dehydrogenases like StDAPDH, an effective cofactor recycling system was integrated into the in vitro enzymatic cascade. nih.govdtu.dk This system utilized a formate dehydrogenase from Pseudomonas sp. 101 to couple the oxidation of formate to the regeneration of NAD(P)H. nih.govdtu.dk This approach allows for the continuous replenishment of the reducing equivalents required by the primary synthesis enzyme. The implementation of this NAD(P)H regeneration cycle was a key factor in achieving high reaction yields, which exceeded 85% based on the fluorinated substrate, and proceeded with complete enantiomeric excess. nih.govdtu.dk

Broader strategies for enhancing NADPH supply for amino acid production include engineering metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov Overexpression of genes like zwf and gnd, which are involved in NADPH generation within the PPP, has been shown to significantly increase the NADPH/NADP+ ratio, thereby boosting the production of amino acids like L-threonine. nih.gov Such metabolic engineering principles are directly applicable to optimizing the high-yield bioproduction of specialized amino acids like L-Alanine, 3,3,3-trifluoro-2-methyl-.

| Regeneration Enzyme | Source Organism | Fuel | Coupled Reaction | System Application | Outcome |

| Formate Dehydrogenase | Pseudomonas sp. 101 | Formate | Formate oxidation to NAD(P)H | In vitro cascade for fluorinated alanine synthesis | Achieved >85% yield for (R)- and (S)-3-fluoroalanine with complete enantiomeric excess. nih.govdtu.dk |

Synthetic Strategies for Incorporation into Peptides and Peptidomimetics

The unique properties conferred by the trifluoromethyl group make trifluoromethyl-alanines desirable building blocks for peptides and peptidomimetics. However, their incorporation presents synthetic challenges due to the steric hindrance and the reduced nucleophilicity of the α-amino group. researchgate.net

Cycloaddition Reactions (e.g., [4+1]-cycloaddition of N-acylimines and α-amino acid isocyanides)

While specific examples of [4+1]-cycloadditions for incorporating 3,3,3-trifluoro-2-methyl-alanine were not detailed in the provided search context, related cycloaddition strategies are employed for creating fluorinated heterocyclic structures that can serve as peptide mimics. For instance, Cu(II)-catalyzed asymmetric 1,3-dipolar cycloadditions have been developed using β-fluoroalkyl alkenyl arylsulfones as dipolarophiles with glycine (B1666218) or alanine iminoesters serving as azomethine ylide precursors. researchgate.net This method efficiently generates a variety of enantioenriched 3-fluoroalkyl pyrrolidines, which are valuable scaffolds in medicinal chemistry. researchgate.net Such cycloaddition approaches represent a powerful strategy for accessing complex fluorinated peptidomimetic structures. The temperature-induced cyclization of linear dipeptides to form robust cyclic dipeptides (diketopiperazines) is another relevant transformation, which can be catalyzed by water and may have implications for creating stable peptide-based structures. nih.gov

Strategies for Enantiopure or Enantioenriched Incorporation

Achieving enantiopure incorporation of α-trifluoromethyl-alanines into peptides is crucial for controlling the final conformation and biological activity of the molecule. Several strategies have been developed to synthesize enantiopure α-Tfm-alanine building blocks ready for peptide synthesis. researchgate.net

One effective method is the Strecker-type reaction, which utilizes chiral CF3 imines and iminiums. This approach yields diastereomerically pure α-trifluoromethyl α-amino nitriles, which serve as versatile intermediates. nih.govfigshare.com From these synthons, both enantiomers of α-trifluoromethyl alanine can be obtained in high yields and enantiopure form, suitable for subsequent use in peptide synthesis. nih.govfigshare.com

Another strategy involves the synthesis of a racemic mixture followed by resolution. For example, in the synthesis of radiolabeled D-[18F]-CF3-alanine, a racemic product was first obtained through fluorination of a Schiff-base protected precursor, followed by deprotection. nih.gov The desired D-enantiomer was then isolated from the L-isomer using chiral stationary phase HPLC, achieving an enantiomeric excess (%ee) greater than 90%. nih.gov

The direct peptide coupling onto the nitrogen atom of α-trifluoromethyl-alanines is difficult and often requires specialized tactics. researchgate.net A successful approach involves the solution-phase synthesis of dipeptide building blocks using highly electrophilic amino acid chlorides or mixed anhydrides. researchgate.net These pre-formed, enantiopure dipeptides can then be effectively used in solid-phase peptide synthesis (SPPS) to incorporate the fluorinated residue at the desired position within a larger peptide sequence. researchgate.net

| Synthetic Strategy | Key Features | Intermediate/Precursor | Product | Enantiopurity |

| Strecker-type Reaction | Asymmetric synthesis from chiral imines. | Chiral CF3 imines/iminiums, α-trifluoromethyl α-amino nitriles. | Enantiopure α-trifluoromethyl alanines. | High enantiomeric purity. nih.govfigshare.com |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Racemic [18F]-CF3-alanine. | D-[18F]-CF3-alanine. | >90% enantiomeric excess (%ee). nih.gov |

| Dipeptide Building Block | Pre-formation of a dipeptide to facilitate coupling. | Enantiopure α-Tfm-Ala, amino acid chlorides/anhydrides. | Dipeptides for SPPS. | Enantiopure incorporation into larger peptides. researchgate.net |

Chemical Reactivity and Transformations of L Alanine, 3,3,3 Trifluoro 2 Methyl

Influence of the Trifluoromethyl Group on Amino Acid Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that primarily influences adjacent functional groups through inductive effects. nih.gov This electronic perturbation is central to the altered reactivity of L-Alanine, 3,3,3-trifluoro-2-methyl-.

Furthermore, the potential for intramolecular hydrogen bonding contributes to conformational stability. researchgate.net While the CF₃ group is a weak hydrogen bond acceptor, the fluorine atoms can participate in N-H···F hydrogen bonds with the proximate amino group, an interaction observed in other fluoroquinazolines. escholarship.org These non-covalent interactions, combined with the steric demands of the bulky CF₃ group, play a crucial role in defining the three-dimensional structure of the amino acid. mdpi.comrsc.org

The potent electron-withdrawing nature of the α-trifluoromethyl group significantly alters the acid-base properties of the amino and carboxylic acid functionalities. rsc.orgacs.org

Acidity of the Carboxyl Group: The inductive effect of the CF₃ group stabilizes the conjugate base (carboxylate anion) by delocalizing the negative charge. This stabilization results in a stronger carboxylic acid, meaning it has a lower pKa value compared to unsubstituted L-alanine.

Basicity of the Amino Group: Conversely, the CF₃ group withdraws electron density from the nitrogen atom of the amino group. This reduction in electron density makes the amino group less basic and lowers the pKa of its conjugate acid (-NH₃⁺). rsc.orgacs.org This modulation of basicity is a known strategy for improving the bioavailability of drug candidates. rsc.org

Derivatization Strategies and Functionalization

The unique properties of L-Alanine, 3,3,3-trifluoro-2-methyl- make it a valuable building block, though its reactivity presents specific challenges and opportunities for chemical modification. nih.govmdpi.com

Incorporating sterically hindered and electronically deactivated α-trifluoromethyl amino acids into peptide chains can be challenging. rsc.org The reduced nucleophilicity of the amino group and steric hindrance around the carboxyl group can lower the efficiency of standard peptide coupling reactions, sometimes necessitating modified procedures or more potent coupling reagents to avoid side reactions like elimination. rsc.orgnih.gov Despite these hurdles, α-trifluoromethyl amino acids are successfully used as building blocks for creating peptide mimics and proteolytically stable peptides. nih.gov The synthesis of N-protected derivatives, such as N-Boc-3,3,3-trifluoro-DL-alanine, provides suitable precursors for use in solid-phase or solution-phase peptide synthesis. psu.edusigmaaldrich.com

The trifluoromethyl group is generally robust and resistant to nucleophilic attack due to the strength of the carbon-fluorine bonds. acs.org Direct substitution of a fluorine atom from the CF₃ group is not a common reaction pathway. However, the field of C-F bond activation is advancing, with catalytic methods being developed to achieve selective functionalization of trifluoromethylarenes, often proceeding through radical anion intermediates. nih.gov In one reported case involving a related α-fluoro-α-trifluoromethyl carboxamide, an intramolecular Sₙ2 reaction occurred where an amide nitrogen displaced a fluorine atom from the α-carbon, demonstrating that C-F bond reactivity is possible under specific structural arrangements. nih.gov For L-Alanine, 3,3,3-trifluoro-2-methyl-, nucleophilic reactions would more likely occur at the carboxyl group rather than involving the CF₃ group itself.

The trifluoromethyl group is highly resistant to chemical oxidation. Consequently, oxidative transformations of L-Alanine, 3,3,3-trifluoro-2-methyl- would target other parts of the molecule. The oxidation of structurally analogous α-trifluoromethyl alcohols to form α-trifluoromethyl ketones is a well-established reaction, often employing specialized oxidants like oxoammonium salts to overcome the deactivating effect of the CF₃ group. rsc.orgacs.org

Conversely, the reduction of a trifluoromethyl group is a synthetically valuable but challenging process. colab.ws Catalytic hydrodefluorination can convert a -CF₃ group into a difluoromethyl (-CF₂H) or methyl (-CH₃) group. nih.gov These reactions typically require specific conditions, such as palladium or copper catalysts, and are a key strategy for the molecular editing of fluorinated compounds. nih.gov

Structural and Conformational Analysis of L Alanine, 3,3,3 Trifluoro 2 Methyl

Conformational Preferences and Energy Landscapes

The conformational landscape of an amino acid is defined by the relative energies of its various spatial arrangements (conformers). These preferences are governed by a delicate balance of intramolecular forces, including steric hindrance, electrostatic interactions, and hydrogen bonding. For fluorinated amino acids, the strong inductive effect of fluorine and its potential to act as a hydrogen bond acceptor add further complexity.

While specific high-level computational studies on L-Alanine, 3,3,3-trifluoro-2-methyl- are not widely available, extensive theoretical work on the closely related compound α-trifluoroalanine (TFAla), which lacks the α-methyl group, provides significant insight. High-level ab initio (MP2/6-31+G*) and Density Functional Theory (DFT) calculations have been employed to predict the geometries and relative energies of various conformers. researchgate.netnih.gov

For α-trifluoroalanine, eleven distinct optimized conformations have been identified through these theoretical methods. researchgate.net These calculations are crucial for understanding the potential energy surface of the molecule, revealing which structures are most likely to exist in the gas phase or in non-polar environments. The reliability of DFT calculations, particularly when combined with wave-function methods, has been demonstrated for accurately predicting the structures and spectroscopic properties of complex amino acids. nih.govresearchgate.net These computational strategies involve finding energy minima on the potential energy surface and removing conformers that can easily relax into more stable forms over low energy barriers. nih.gov

Table 1: Theoretical Conformational Analysis of α-Trifluoroalanine

| Method | Basis Set | Number of Optimized Conformers | Key Finding | Source |

|---|---|---|---|---|

| Ab initio | MP2/6-31+G* | 11 | Identification of multiple stable conformers. | researchgate.net |

This table is based on data for α-trifluoroalanine as a proxy for L-Alanine, 3,3,3-trifluoro-2-methyl-.

The introduction of a trifluoromethyl (CF₃) group in place of the methyl (CH₃) group significantly impacts conformational stability. Theoretical studies on α-trifluoroalanine reveal that several of its conformers are exceptionally stable when compared to the analogous conformers of alanine (B10760859). researchgate.net This enhanced stability is not primarily due to more efficient packing of the protein core, as the packing efficiency remains largely unchanged, but is influenced by other factors. nih.gov

The increased stability of certain fluorinated conformers can be attributed to differences in dipole moments arising from the highly inductive nature of the CF₃ group. researchgate.net Fluorination is a known strategy for modulating the biophysical and chemical properties of amino acids, often leading to enhanced thermal and chemical stability in peptides and proteins. nih.govscispace.com The fluorous effect, driven by the unique properties of fluorine, can contribute to the stabilization of secondary structures like α-helices. mdpi.com In the case of L-Alanine, 3,3,3-trifluoro-2-methyl-, the presence of both the electron-withdrawing CF₃ group and the electron-donating CH₃ group at the same carbon would create a unique electronic environment, further influencing conformational preferences compared to both alanine and trifluoroalanine (B10777074).

Intramolecular hydrogen bonds (H-bonds) are critical in dictating the preferred conformations of amino acids. In α-trifluoroalanine, the stability of its conformers is influenced by the formation of favorable hydrogen bonds. researchgate.net Notably, research indicates that the trifluoromethyl group can participate directly in intramolecular hydrogen bonding, with interactions observed between one of the fluorine atoms and the hydrogen of the carboxylic acid group (F···H–O). researchgate.net This type of interaction, which is absent in standard alanine, results in conformers that are more stable than their non-fluorinated counterparts. researchgate.net

The anomeric effect, a stereoelectronic phenomenon that can stabilize certain conformations, does not appear to play a significant stabilizing role in α-trifluoroalanine conformers. researchgate.net The effect, while important in α-fluoroglycine, is highly attenuated when a CF₃ group is present instead of a single fluorine atom. researchgate.net However, the existence of intramolecular N-H···F-C hydrogen bonds has been unambiguously detected in other CF₃-substituted molecules using NMR spectroscopy, suggesting that such bonds are a plausible factor in the conformational landscape of L-Alanine, 3,3,3-trifluoro-2-methyl-. nih.gov

Table 2: Intramolecular Interactions in Trifluoroalanine

| Interaction Type | Description | Stability Impact | Source |

|---|---|---|---|

| Hydrogen Bond (F···H–O) | Interaction between a fluorine atom of the CF₃ group and the hydroxyl proton of the carboxyl group. | Significantly stabilizes certain conformers compared to alanine. | researchgate.net |

| Hydrogen Bond (N-H···F-C) | Potential interaction between the amine proton and a fluorine atom. | Established in other CF₃-containing compounds. | nih.gov |

This table is based on data for α-trifluoroalanine as a proxy for L-Alanine, 3,3,3-trifluoro-2-methyl-.

Chirality and Stereochemistry

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a fundamental aspect of amino acid structure and function. nih.gov The introduction of both a methyl and a trifluoromethyl group at the α-carbon of L-alanine preserves the single chiral center, leading to distinct stereoisomers.

The absolute configuration of a chiral center describes the precise 3D arrangement of its substituents. This is designated using the Cahn-Ingold-Prelog (R/S) system or the Fischer-Rosanoff (D/L) convention. libretexts.orgqmul.ac.uk For L-Alanine, 3,3,3-trifluoro-2-methyl-, the "L" designation indicates its formal relationship to L-glyceraldehyde. qmul.ac.uk The L-configuration in most natural amino acids corresponds to the S configuration. qmul.ac.uk

X-ray crystallography is the definitive method for determining the absolute configuration of molecules by mapping electron density to reveal the precise spatial coordinates of each atom. nih.gov While a specific crystal structure for L-Alanine, 3,3,3-trifluoro-2-methyl- may not be publicly available, the technique is widely used for fluorinated molecules and peptides. nih.govnih.govmdpi.com By analyzing a suitable crystal, researchers can unambiguously assign the R or S configuration to the chiral α-carbon.

Stereoisomers that are non-superimposable mirror images are called enantiomers (e.g., L- and D-isomers). youtube.com While enantiomers have identical physical properties like melting point and solubility, they differ in their interaction with plane-polarized light and, crucially, with other chiral molecules. youtube.com The specific stereochemistry of L-Alanine, 3,3,3-trifluoro-2-methyl- will dictate how it fits into the active site of enzymes or how it interacts with other chiral molecules in a biological system. For instance, in nature, proteins are almost exclusively composed of L-amino acids, and enzymes are highly specific for one enantiomer over the other. libretexts.org The introduction of a fluorinated amino acid with a specific stereochemistry is a key strategy in medicinal chemistry to create peptides with enhanced stability or modified biological activity. mdpi.com The distinct three-dimensional structure of the L-isomer versus the D-isomer will lead to different non-covalent interactions, influencing everything from local peptide conformation to broader protein-protein interactions. scispace.com

Conformational Rigidity in Trifluoromethyl-Substituted α-Amino Acids

The introduction of fluorine and fluorinated groups into amino acids is a key strategy for modulating the conformational characteristics of peptides and proteins. mdpi.com Among these, α,α-disubstituted α-amino acids, particularly those bearing a trifluoromethyl (CF3) group, have garnered significant attention due to their profound impact on peptide structure. The compound L-alanine, 3,3,3-trifluoro-2-methyl-, systematically known as (S)-2-amino-2-methyl-3,3,3-trifluoropropanoic acid and referred to in some literature as (S)-α-trifluoromethylalanine ((S)-αCF3Ala), serves as a prime example of this class of molecules. bohrium.comnii.ac.jp

The conformational rigidity of peptides is largely dictated by the range of permissible dihedral angles (φ and ψ) of the constituent amino acid residues. In standard amino acids, rotation around the N-Cα and Cα-C' bonds is relatively free. However, in α,α-disubstituted amino acids like L-alanine, 3,3,3-trifluoro-2-methyl-, the presence of two substituents on the alpha-carbon—a methyl group and a trifluoromethyl group—severely restricts this rotational freedom. nii.ac.jpthieme-connect.com This steric hindrance limits the accessible conformational space to specific regions of the Ramachandran plot, often inducing the formation of stable secondary structures such as α-helices and 3(10)-helices. nii.ac.jp The trifluoromethyl group, being bulkier and more electron-withdrawing than a methyl group, further enhances this conformational control. thieme-connect.com

Detailed research into peptides containing α-trifluoromethylalanine (αCF3Ala) has provided concrete evidence of its structure-directing properties. A study involving the incorporation of both (R)- and (S)-αCF3Ala into L-Leucine-based pentapeptides demonstrated the potent helix-inducing nature of this amino acid. bohrium.comnii.ac.jp Using Fourier transform infrared (FT-IR) absorption, nuclear magnetic resonance (NMR), circular dichroism (CD) spectra, and X-ray crystallographic analysis, researchers determined the preferred conformation of these modified peptides in both solution and solid states. nii.ac.jp

The key finding was that both pentapeptides, regardless of whether they contained the (R)- or (S)-enantiomer of αCF3Ala, predominantly formed right-handed 3(10)-helical structures. nii.ac.jp This outcome is significant as it shows the powerful influence of the αCF3Ala residue in dictating a specific, rigid conformation upon the peptide backbone, overriding other potential conformational tendencies. nii.ac.jp

The structural parameters obtained from X-ray crystallography of the peptide containing (S)-αCF3Ala provide a quantitative measure of this rigidity. The observed torsion angles are consistent with a well-defined helical structure.

Table 1: X-ray Crystallographic Torsion Angles (φ, ψ) for Cbz-(L-Leu)₂-{(S)-αCF3Ala}-(L-Leu)₂-OMe Data sourced from a study on L-Leu-based peptides containing αCF3Ala. nii.ac.jp

| Residue | Torsion Angle (φ) | Torsion Angle (ψ) |

| L-Leu(1) | -63.9° | -28.5° |

| L-Leu(2) | -63.9° | -28.5° |

| (S)-αCF3Ala(3) | -63.9° | -28.5° |

| L-Leu(4) | -63.9° | -28.5° |

| L-Leu(5) | -128.0° | -116.4° |

| Average (Residues 1-4) | -63.9° | -28.5° |

| Ideal 3(10)-Helix | -60° | -30° |

As the data indicates, the average φ and ψ torsion angles for the first four residues of the peptide are -63.9° and -28.5°, respectively, which closely match the ideal values for a right-handed 3(10)-helix (-60°, -30°). nii.ac.jp This demonstrates that the conformational constraints imposed by the α,α-disubstituted αCF3Ala residue propagate along the peptide chain. The rigidity induced by L-alanine, 3,3,3-trifluoro-2-methyl- and related compounds makes them valuable tools for designing peptides and proteins with stable, predictable, and durable three-dimensional structures for applications in medicinal chemistry and material science. bohrium.comthieme-connect.com

Spectroscopic Characterization Techniques for L Alanine, 3,3,3 Trifluoro 2 Methyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful for analyzing fluorinated compounds like L-Alanine, 3,3,3-trifluoro-2-methyl-. The presence of ¹⁹F, ¹H, and ¹³C nuclei allows for a multi-faceted analysis of the molecule's structure and environment.

Applications of ¹⁹F NMR as a Sensitive Probe for Biomolecular Studies

The ¹⁹F nucleus is exceptionally suited for NMR studies due to its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), and the complete absence of fluorine in most biological macromolecules, which results in background-free spectra. wikipedia.orgnih.gov The trifluoromethyl (CF₃) group of L-Alanine, 3,3,3-trifluoro-2-methyl-, provides a strong, single resonance (in the absence of coupling), making it a highly sensitive reporter. nih.gov

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local microenvironment. illinois.edu This sensitivity is far greater than that of protons and is a key advantage of using fluorinated probes. The large electron cloud of fluorine means its shielding is significantly influenced by non-covalent interactions. Factors such as van der Waals contacts, local electrostatic fields generated by nearby charged or polar groups, and hydrogen bonding can induce substantial changes in the ¹⁹F chemical shift. illinois.eduresearchgate.net When L-Alanine, 3,3,3-trifluoro-2-methyl- is incorporated into a peptide or interacts with a protein, the precise chemical shift of its CF₃ group provides a detailed report on its immediate surroundings. For instance, burial within a hydrophobic protein core will result in a different chemical shift compared to a solvent-exposed position on the surface.

Due to its environmental sensitivity, ¹⁹F NMR is a powerful tool for investigating the structure and dynamics of proteins and their interactions with ligands. nih.govrsc.org By incorporating L-Alanine, 3,3,3-trifluoro-2-methyl- into a protein, the CF₃ group serves as a site-specific probe. Changes in the protein's conformation, whether induced by folding, unfolding, or binding to another molecule, will likely alter the environment around the fluorinated residue, leading to a measurable change in its ¹⁹F NMR signal. rsc.org

This application is particularly valuable in fragment-based drug discovery. Screening a library of small molecules (fragments) against a protein labeled with L-Alanine, 3,3,3-trifluoro-2-methyl- can be done efficiently using ¹⁹F NMR. A fragment that binds near the fluorinated residue will perturb its local environment, causing a chemical shift perturbation (CSP) in the ¹⁹F spectrum, which signals a binding event. rsc.org The magnitude of the shift can also provide information about the binding affinity (Kd).

Table 1: Predicted Applications of ¹⁹F NMR for Studying L-Alanine, 3,3,3-trifluoro-2-methyl- in Biomolecular Systems

| Application Area | ¹⁹F NMR Utility | Expected Observation |

| Protein Folding | Monitors the local environment of the CF₃ group as the protein adopts its native structure. | A significant change in chemical shift from a random coil state to the folded state. |

| Protein Dynamics | Line shape analysis can reveal the rates of conformational exchange. | Broadening or splitting of the ¹⁹F signal indicates movement on the NMR timescale. |

| Ligand Binding | Detects binding events near the labeled residue. | Chemical shift perturbation (CSP) upon addition of a binding partner. |

| Druggability Assessment | Screens for small molecules that bind to a target protein. | Appearance of new signals or shifts in the original signal upon fragment binding. rsc.org |

¹H and ¹³C NMR Spectroscopy for Structural Elucidation

While ¹⁹F NMR provides unique insights, ¹H and ¹³C NMR are fundamental for confirming the covalent structure of L-Alanine, 3,3,3-trifluoro-2-methyl-.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the amine (-NH₂) protons and the alpha-proton (-CH). The key feature would be the signal for the C2-methyl group (-CH₃). The alpha-proton would likely appear as a quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group (³JHF), and further splitting may occur from the methyl protons.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (-COOH) would resonate at the downfield end of the spectrum (~170-180 ppm). The alpha-carbon (C2) and the methyl carbon (C2-CH₃) would have characteristic shifts. The carbon of the trifluoromethyl group (C3) would be uniquely identifiable by its large one-bond coupling to the three fluorine atoms (¹JCF), resulting in a distinct quartet. This large coupling constant is a hallmark of CF₃ groups.

Table 2: Predicted NMR Spectral Data for L-Alanine, 3,3,3-trifluoro-2-methyl-

| Nucleus | Atom Position | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Key Couplings |

| ¹H | -CH (NH₂)COOH | 3.5 - 4.5 | Quartet of quartets (qq) | ³JHF, ³JHH |

| ¹H | -CH ₃ | 1.3 - 1.7 | Doublet (d) | ³JHH |

| ¹H | -NH ₂ | 5.0 - 8.0 | Broad singlet | - |

| ¹³C | -C OOH | 170 - 180 | Singlet or quartet (small J) | ²JCCF |

| ¹³C | C H(NH₂) | 50 - 60 | Quartet (q) | ²JCF |

| ¹³C | -C F₃ | 120 - 130 | Quartet (q) | ¹JCF (~280 Hz) |

| ¹³C | -C H₃ | 15 - 25 | Singlet or quartet (small J) | ³JCCF |

| ¹⁹F | -CF ₃ | -65 to -75 (rel. to CFCl₃) | Singlet or Quartet (q) | ³JFH |

Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The spectrum of L-Alanine, 3,3,3-trifluoro-2-methyl- would be dominated by vibrations characteristic of its amino acid backbone and the powerful absorptions of the C-F bonds.

The key vibrational modes would include:

O-H Stretch: A very broad band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

N-H Stretch: Medium intensity bands for the amine group, usually around 3000-3300 cm⁻¹.

C-H Stretch: Absorptions for the methyl and alpha-carbon C-H bonds, typically just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid, found around 1700-1750 cm⁻¹.

N-H Bend: A characteristic bend for the primary amine, located around 1580-1650 cm⁻¹.

C-F Stretches: Very strong and intense absorptions associated with the trifluoromethyl group, typically found in the 1000-1200 cm⁻¹ region. researchgate.net The intensity of these bands is a defining feature of fluorinated compounds.

Table 3: Predicted Characteristic FTIR Absorption Bands for L-Alanine, 3,3,3-trifluoro-2-methyl-

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amine | N-H Stretch | 3000 - 3300 | Medium |

| Alkyl | C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl | C=O Stretch | 1700 - 1750 | Strong |

| Amine | N-H Bend | 1580 - 1650 | Medium-Strong |

| Trifluoromethyl | C-F Stretch | 1000 - 1200 | Very Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, effectively generating a structural fingerprint. For L-Alanine, 3,3,3-trifluoro-2-methyl-, this method is crucial for identifying the characteristic vibrations of its functional groups.

In a typical Raman spectrum of an amino acid, distinct bands correspond to the vibrations of its constituent parts. For instance, the spectrum of L-alanine shows characteristic peaks for the torsion of the NH₃⁺ group and the rocking of the CO₂⁻ unit. researchgate.net The introduction of a methyl group and a trifluoromethyl group at the α-carbon, as in L-Alanine, 3,3,3-trifluoro-2-methyl-, is expected to introduce new vibrational modes and shift existing ones.

Detailed Research Findings: While specific experimental Raman spectra for L-Alanine, 3,3,3-trifluoro-2-methyl- are not widely published, the analysis can be extrapolated from known data for similar structures. The C-F stretching vibrations from the trifluoromethyl (CF₃) group are anticipated to produce strong, characteristic Raman bands. The CF₃ group's symmetric and asymmetric stretching modes would appear in a distinct region of the spectrum. Furthermore, the presence of the additional α-methyl group introduces its own set of C-H stretching and bending vibrations.

The incorporation of isotopic labels, such as ¹³C or ²H, is a common strategy to resolve overlapping vibrational bands and assign them to specific molecular motions. nih.gov For complex molecules like L-Alanine, 3,3,3-trifluoro-2-methyl-, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the Raman signal, which is particularly useful for analyzing samples at low concentrations. nih.gov

The table below outlines the expected characteristic Raman shifts for the primary functional groups within L-Alanine, 3,3,3-trifluoro-2-methyl-, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| -CH₃ (Methyl) | Symmetric/Asymmetric C-H Stretch | 2850 - 3000 |

| C-H Bending | 1375 - 1470 | |

| -CF₃ (Trifluoromethyl) | Symmetric/Asymmetric C-F Stretch | 1100 - 1400 |

| CF₃ Bending/Rocking | 500 - 800 | |

| -COO⁻ (Carboxylate) | Symmetric Stretch | ~1400 - 1440 |

| Asymmetric Stretch | ~1600 - 1660 | |

| -NH₃⁺ (Ammonium) | Torsion (τ(NH₃⁺)) | ~500 - 550 |

| C-N Stretch | ~1010 - 1090 | |

| C-C Skeleton | Stretching | ~800 - 1100 |

Note: These are estimated ranges and can vary based on the molecular environment and measurement conditions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing a compound like L-Alanine, 3,3,3-trifluoro-2-methyl-, XPS can precisely determine the atomic ratios of carbon, fluorine, nitrogen, and oxygen, and provide insight into their chemical bonding environments.

Detailed Research Findings: The analysis of fluorinated organic molecules by XPS reveals significant chemical shifts in the C1s spectrum due to the high electronegativity of fluorine. youtube.com The binding energy of a carbon atom increases with the number of attached fluorine atoms. For example, the chemical shift between CF₂ and CF₃ groups is substantial in the C1s region. thermofisher.com

In an XPS spectrum of L-Alanine, 3,3,3-trifluoro-2-methyl-, distinct peaks for C1s, O1s, N1s, and F1s would be observed. Deconvolution of the high-resolution C1s spectrum would yield multiple peaks corresponding to the different chemical environments of the carbon atoms: the carboxyl carbon (-COO), the α-carbon bonded to nitrogen and the CF₃ group, the methyl carbon (-CH₃), and the trifluoromethyl carbon (-CF₃). researchgate.netuwm.edu

The following table presents the theoretical binding energies for the core-level electrons in L-Alanine, 3,3,3-trifluoro-2-methyl-. These values are estimated based on published data for similar functional groups. youtube.comthermofisher.comuwm.eduutl.pt

| Element | Orbital | Functional Group Environment | Expected Binding Energy (eV) |

| Carbon | C1s | -C H₃ (Methyl) | ~285.0 - 285.8 |

| C1s | α-C arbon (C-N, C-C) | ~286.0 - 287.0 | |

| C1s | C arboxyl (-C OO) | ~288.0 - 288.5 | |

| C1s | C F₃ (Trifluoromethyl) | ~292.0 - 293.0 | |

| Nitrogen | N1s | Amino (-NH₂) / Ammonium (-NH₃⁺) | ~399.0 - 402.0 |

| Oxygen | O1s | Carboxyl (-CO O) | ~531.0 - 533.0 |

| Fluorine | F1s | Trifluoromethyl (-CF ₃) | ~688.0 - 689.0 |

Note: These are theoretical values. Actual binding energies can be influenced by surface charging and calibration methods.

The quantification of peak areas in the XPS survey scan allows for the determination of the elemental composition, which can be compared to the theoretical atomic ratios of the molecule (C₄H₆F₃NO₂).

Computational Studies on L Alanine, 3,3,3 Trifluoro 2 Methyl

Thermodynamic and Volumetric Analysis in Solute-Solvent Systems (e.g., in aqueous solutions with ionic liquids)

Research on unmodified L-Alanine in aqueous solutions has established foundational methodologies for such analyses. These studies typically investigate parameters like apparent molar volume (Vϕ) and partial molar volume (Vϕ0) to understand solute-solvent and solute-solute interactions. scispace.comnih.gov The effect of temperature and the addition of co-solutes, such as salts or ionic liquids, on these parameters provide insights into the structural changes of the solvent and the hydration of the amino acid. nih.gov For instance, studies on L-alanine in aqueous solutions of sodium chloride have shown that apparent molar volumes increase with the concentration of the salt, indicating strong ion-ion interactions. nih.gov

Furthermore, investigations into alanine-based ionic liquids, where alanine (B10760859) itself acts as the anion, have provided valuable thermodynamic data, such as density, thermal expansion coefficients, and molar volumes, which are crucial for understanding their behavior as solvents. nih.govresearchgate.netmdpi.com These studies often employ computational methods like Density Functional Theory (DFT) to complement experimental findings and to calculate properties such as ion pair interaction energies and charge distribution. researchgate.net

The introduction of a trifluoromethyl group and a methyl group to the L-alanine structure, creating L-Alanine, 3,3,3-trifluoro-2-methyl-, is expected to significantly alter its thermodynamic and volumetric properties. The high electronegativity and hydrophobicity of the trifluoromethyl group would likely lead to different solvation thermodynamics compared to L-alanine. nih.gov Computational modeling, in principle, could predict these changes by calculating the solvation free energy, enthalpy, and entropy. nih.gov However, specific computational studies detailing these aspects for L-Alanine, 3,3,3-trifluoro-2-methyl- in aqueous or ionic liquid systems, including data tables of its thermodynamic and volumetric parameters, are not currently published.

Therefore, a comprehensive understanding of the thermodynamic and volumetric analysis of L-Alanine, 3,3,3-trifluoro-2-methyl- in solute-solvent systems awaits dedicated experimental and computational investigation.

Peptide and Protein Engineering

The strategic substitution of natural amino acids with L-Alanine, 3,3,3-trifluoro-2-methyl- provides a powerful method for peptide and protein engineering. The trifluoromethyl group at the β-position and the methyl group at the α-position introduce steric bulk and a strong inductive effect, which can profoundly influence peptide conformation, stability, and biological activity.

The incorporation of fluorinated amino acids like 3,3,3-trifluoro-L-alanine into peptides can significantly alter their pharmacological profiles. While direct studies on the 2-methyl derivative are limited, the principles observed with similar analogues suggest that its inclusion can enhance metabolic stability and modulate receptor binding affinity. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of nearby amide protons and affect hydrogen bonding networks, which are crucial for peptide-receptor interactions.

For instance, selective fluorination of peptides has been shown to increase both chemical and thermal stability, often accompanied by enhanced hydrophobicity acs.org. These modifications can lead to peptides with improved resistance to degradation and better membrane permeability, key parameters for therapeutic efficacy. The trifluoromethyl group is a known mimic of alkyl groups, offering high hydrophobicity and steric demand, which can contribute to improved metabolic stability when strategically placed within a peptide sequence researchgate.net.

| Peptide Modification Strategy | Potential Pharmacological Impact | Reference |

| Introduction of Trifluoromethyl Group | Increased Hydrophobicity and Metabolic Stability | researchgate.net |

| Selective Fluorination | Enhanced Chemical and Thermal Stability | acs.org |

The conformational preferences of peptides are critical to their biological function. The incorporation of L-Alanine, 3,3,3-trifluoro-2-methyl- can impose significant conformational constraints on the peptide backbone. The steric bulk of the trifluoromethyl and methyl groups can restrict the allowable dihedral angles (phi and psi), thereby favoring specific secondary structures such as turns or helices.

Studies on alanine-rich peptides have shown that their secondary structure is highly dependent on the environment and concentration researchgate.netnih.gov. The introduction of a bulky, hydrophobic trifluoromethyl group can further influence these conformational equilibria. For example, in non-polar environments, the fluorinated side chain may favor interactions that stabilize helical structures, while in aqueous solutions, the hydrophobic nature of the side chain could drive aggregation or specific folding patterns to minimize solvent exposure mdpi.comnih.gov.

Table of Conformational Effects of Fluorinated Amino Acids:

| Amino Acid Modification | Observed Conformational Influence |

|---|---|

| Fluorination of Hydrophobic Residues | Stabilization of α-helices and β-sheets |

The site-specific incorporation of non-natural amino acids, including L-Alanine, 3,3,3-trifluoro-2-methyl-, into peptides and proteins is a cornerstone of modern protein engineering. This is typically achieved through solid-phase peptide synthesis for smaller peptides or by utilizing expanded genetic code methodologies for larger proteins. These techniques allow for the precise placement of the fluorinated residue to probe structure-function relationships or to introduce novel functionalities.

The synthesis of peptides containing fluorinated alanines requires careful optimization of coupling and deprotection steps to avoid side reactions, such as β-elimination, which can be promoted by the electron-withdrawing trifluoromethyl group acs.org.

A significant advantage of incorporating fluorinated amino acids into peptides is the enhanced resistance to proteolytic degradation. The steric hindrance provided by the trifluoromethyl and methyl groups at the α and β positions can effectively shield the adjacent peptide bond from the active sites of proteases. This steric blocking can significantly increase the in vivo half-life of peptide-based drugs.

Furthermore, the introduction of fluorinated residues can influence protein folding pathways and the stability of the final folded state. The hydrophobic and lipophobic nature of the trifluoromethyl group can alter the hydrophobic core packing of a protein, potentially leading to increased thermal and chemical stability mdpi.comnih.gov.

Research Findings on Proteolytic Stability:

| Peptide Modification | Effect on Proteolytic Stability |

|---|

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts due to their constrained conformation nih.govuwo.ca. The incorporation of L-Alanine, 3,3,3-trifluoro-2-methyl- can be a valuable strategy in the design of cyclic peptides. The conformational constraints imposed by this amino acid can pre-organize the linear peptide into a conformation that is favorable for cyclization, potentially increasing the efficiency of the ring-closing reaction.

Probes for Biological Systems

L-Alanine, 3,3,3-trifluoro-2-methyl- serves as an excellent probe for studying biological systems, primarily due to the unique properties of the fluorine atom for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful tool for investigating molecular interactions and conformational changes in biological macromolecules.

The trifluoromethyl group provides a strong and sensitive ¹⁹F NMR signal with a chemical shift that is highly sensitive to its local environment researchgate.net. This sensitivity allows for the detection of subtle changes in protein conformation, ligand binding, or interactions with other biomolecules. The natural abundance of ¹⁹F is 100%, and its near absence in biological systems means that ¹⁹F NMR spectra of labeled proteins are free from background signals researchgate.net.

The D-enantiomer, [¹⁸F]3,3,3-trifluoro-D-alanine, has been developed as a PET tracer for imaging bacterial infections. This molecule is incorporated into the bacterial cell wall, allowing for the specific visualization of bacterial presence nih.gov. This highlights the potential of trifluoro-alanine derivatives as molecular probes in biomedical imaging.

Applications of Trifluoromethylated Alanine as a Biological Probe:

| Technique | Application | Key Advantage | Reference |

|---|---|---|---|

| ¹⁹F NMR | Probing protein conformation and interactions | High sensitivity and no background signal | researchgate.net |

Enzymatic Interactions and Biocatalytic Transformations Involving L Alanine, 3,3,3 Trifluoro 2 Methyl

Substrate Specificity of Enzymes Towards Trifluoroalanine (B10777074) Analogs

Enzymes often exhibit a remarkable degree of specificity for their natural substrates. However, the structural similarity of fluorinated amino acids to their canonical counterparts allows them to interact with various enzymes, often with profound consequences.

Mechanism of Inactivation of Alanine (B10760859) Racemase by Trifluoroalanine

Alanine racemase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme crucial for bacterial cell wall synthesis, is a key target for inhibition. nih.gov 3,3,3-Trifluoroalanine acts as a potent mechanism-based inactivator of this enzyme. nih.govacs.org The inactivation process begins with the enzyme treating trifluoroalanine as a substrate, leading to the elimination of two fluoride (B91410) ions. nih.gov This generates a highly reactive electrophilic intermediate, a β-difluoro-α,β-unsaturated imine. nih.gov

Unlike inactivation by monohaloalanines, where a released aminoacrylate attacks the PLP aldimine, the mechanism for trifluoroalanine involves a different route. nih.gov A key active site residue, Lysine-38, performs a nucleophilic attack on this electrophilic intermediate. nih.gov This attack results in the formation of a stable, covalent adduct between the inactivator and the enzyme's PLP cofactor, leading to irreversible inactivation. nih.govresearchgate.net The formation of this adduct is accompanied by the appearance of a distinct chromophore, absorbing between 460-490 nm. nih.gov

Interaction with Pyruvate-Converting Enzymes (e.g., Alanine Dehydrogenase, Diaminopimelate Dehydrogenase)

Pyruvate-converting enzymes, which catalyze the reductive amination of pyruvate (B1213749) to form alanine, can also interact with fluorinated analogs. Alanine dehydrogenase (AlaDH) and meso-diaminopimelate dehydrogenase (DAPDH) have been shown to accept fluorinated pyruvate substrates to synthesize the corresponding fluorinated alanines. nih.gov

For instance, alanine dehydrogenase from Vibrio proteolyticus (VpALD) and diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH) can catalyze the conversion of trifluoropyruvate into 3,3,3-trifluoroalanine. nih.gov This demonstrates that the active sites of these dehydrogenases can accommodate the trifluoromethyl group, enabling the biocatalytic production of these non-canonical amino acids. nih.gov While VpALD showed a similar affinity for both pyruvate and 3-fluoropyruvate, its catalytic activity was dramatically lower with the fluorinated substrate. nih.gov In contrast, StDAPDH also accepts these substrates, providing a route to different stereoisomers. nih.gov

Kinetic Parameters of Dehydrogenases with Fluorinated Substrates

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) |

|---|---|---|---|

| VpALD | Pyruvate | 0.29 | 29.2 |

| 3-Fluoropyruvate | 0.18 | 1.4 | |

| StDAPDH | Pyruvate | 6.7 | 1.4 |

| 3-Fluoropyruvate | 1.8 | 0.1 |

Comparison of kinetic parameters for Vibrio proteolyticus alanine dehydrogenase (VpALD) and Symbiobacterium thermophilum diaminopimelate dehydrogenase (StDAPDH) with natural and fluorinated substrates. Data adapted from reference nih.gov.

Characteristics as Suicide Substrates for Enzymes

3,3,3-Trifluoroalanine is a highly efficient suicide substrate for several PLP-dependent enzymes. nih.govnih.gov Suicide inhibition, or mechanism-based inactivation, occurs when an enzyme converts a seemingly harmless substrate analog into a highly reactive molecule that then irreversibly inactivates the enzyme. researchgate.netnih.gov

Trifluoroalanine exemplifies this with enzymes like alanine racemase. nih.gov It is processed with a very low partition ratio, meaning the enzyme performs very few catalytic turnovers before inactivation occurs. nih.gov For the alanine racemase from E. coli B, DL-trifluoroalanine turns over less than 10 times per molecule of enzyme inactivated, making it a remarkably efficient "killer" substrate compared to its mono- and difluoro- analogs. nih.gov This high efficiency is due to the catalytic mechanism generating a reactive species that covalently modifies a crucial active site residue, as detailed for alanine racemase. nih.govnih.gov Other enzymes, such as γ-cystathionase and 8-amino-7-oxononanoate (B1240340) synthase, are also susceptible to this mode of inactivation by trifluoroalanine. rsc.orgsigmaaldrich.com

Inactivation Parameters of E. coli Alanine Racemase by Fluoroalanines

| Inhibitor | Partition Ratio (Turnovers/Inactivation) | Inactivation Rate Constant (min⁻¹) |

|---|---|---|

| β-Fluoroalanine | 820 | - |

| β,β-Difluoroalanine (D-isomer) | 5000 | 2.2 |

| β,β-Difluoroalanine (L-isomer) | 2600 | 0.33 |

| β,β,β-Trifluoroalanine | <10 | ≤1.0 |

A comparison of the efficiency of different fluoroalanine analogs as suicide substrates for E. coli B alanine racemase. A lower partition ratio indicates higher efficiency. Data adapted from reference nih.gov.

Acceptance by Ligase Enzymes (e.g., Pantothenate synthetase)

Pantothenate synthetase (PS) is a ligase that catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate (Vitamin B5), a crucial step in the biosynthesis of Coenzyme A. nih.gov The substrate specificity of this enzyme is a key area of investigation for developing novel antimicrobial agents. nih.gov

Research into the substrate scope of pantothenate synthetase from E. coli has revealed that it possesses a surprisingly broad acceptance of various amine nucleophiles, while remaining highly specific for its pantoate substrate. rsc.orgrug.nl Notably, the enzyme has been shown to accept fluorinated β-alanine derivatives, such as 3-amino-2-fluoropropionic acid, and catalyze their condensation with pantoate, achieving excellent conversion rates. rsc.org This demonstrates that the active site can accommodate the presence of fluorine on the β-alanine backbone, suggesting that other fluorinated analogs might also serve as substrates for PS-catalyzed amide bond formation. rsc.orgrug.nl

Biocatalytic Routes for Derivatization of Fluorinated Amino Acids

Biocatalysis offers a powerful and sustainable approach for the synthesis and derivatization of complex molecules like fluorinated amino acids. rsc.orgnumberanalytics.com The inherent stereoselectivity of enzymes is particularly advantageous for producing enantiomerically pure compounds. nih.gov

The enzymatic synthesis of fluorinated alanines has been successfully demonstrated using dehydrogenases. nih.gov An in vitro enzymatic cascade can be assembled for the production of specific enantiomers of fluoroalanine. For example, (R)-3-fluoroalanine can be synthesized from 3-fluoropyruvate using alanine dehydrogenase from Vibrio proteolyticus (VpALD). nih.gov Concurrently, the (S)-enantiomer can be produced using diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH). nih.gov These reactions can be coupled with a cofactor recycling system, such as a formate (B1220265) dehydrogenase, to regenerate the required NAD(P)H, leading to high reaction yields (over 85%) and complete enantiomeric excess. nih.gov The ability of these enzymes to also convert trifluoropyruvate into trifluoroalanine opens up biocatalytic routes to amino acids bearing a trifluoromethyl group. nih.gov

Effect of Fluorinated Amino Acids on Enzyme Active Sites and Protein Stability

Incorporating fluorinated amino acids into peptides and proteins can significantly alter their biophysical properties, most notably their stability. nih.gov The unique properties of fluorine—its high electronegativity, small size, and the stability of the C-F bond—can be leveraged to enhance protein structure.

Numerous studies have shown that substituting natural amino acids with their fluorinated analogs, particularly within the hydrophobic core of a protein, can significantly increase the protein's stability against thermal and chemical denaturation. nih.gov This stabilizing effect is largely attributed to the increased hydrophobicity of fluorinated side chains. The introduction of fluorine can increase the buried hydrophobic surface area within the protein structure, which is a major driving force for protein folding and stability. nih.gov

Despite the larger size of fluorinated residues compared to their hydrocarbon counterparts, they are often accommodated within the protein's active site or core with minimal structural changes. nih.gov This structural conservation allows for the enhancement of stability without compromising the protein's native function or activity. This principle is a key tool in protein engineering, where fluorinated amino acids are used to design more robust and resilient proteins for therapeutic and biotechnological applications. rsc.org

Advanced Research Directions and Future Perspectives on L Alanine, 3,3,3 Trifluoro 2 Methyl

Development of Novel and Greener Synthetic Methodologies

The asymmetric synthesis of α,α-disubstituted α-amino acids, particularly those containing a quaternary stereocenter with a trifluoromethyl group, is a formidable challenge in organic chemistry. nih.gov Current methods often rely on multi-step sequences, specialized chiral auxiliaries, or transition-metal catalysis, which can involve harsh conditions and costly reagents. thieme-connect.comrsc.org For instance, established strategies for related compounds include the asymmetric allylation of α-trifluoromethyl aldimine esters catalyzed by iridium complexes, which can provide access to the quaternary α-Tfm α-amino acid scaffold. rsc.orgnih.gov

Future research is aimed at developing more efficient, sustainable, and scalable synthetic pathways. A key direction is the advancement of chemoenzymatic and biocatalytic methods. acs.org Enzymes such as aldolases, transaminases, and lipases offer high stereoselectivity under mild, aqueous conditions, representing a greener alternative to traditional organic synthesis. acs.orgnih.gov While the synthesis of many fluorinated amino acids has been achieved through enzymatic cascades, applying these methods to a sterically hindered substrate like L-Alanine, 3,3,3-trifluoro-2-methyl- remains a significant hurdle. acs.org The development of engineered enzymes with tailored active sites capable of accommodating the bulky dual substituents at the α-position is a critical goal. Another promising avenue is the adaptation of cell-free enzymatic cascades, which have been successfully used to produce L-alanine from sustainable feedstocks like methanol, to generate fluorinated analogues. tum.deresearchgate.net

| Method | Description | Advantages | Future "Green" Direction |

| Chiral Auxiliary-Based Synthesis | Utilizes a chiral molecule (e.g., a phenylglycinol derivative) temporarily attached to the substrate to direct a stereoselective reaction, followed by its removal. thieme-connect.com | Well-established, often provides high stereocontrol. | Develop recyclable or biodegradable chiral auxiliaries. |

| Asymmetric Metal Catalysis | Employs a chiral metal complex (e.g., Iridium or Nickel) to catalyze the enantioselective formation of the C-C bond, such as through allylation or Michael addition. rsc.orgnih.gov | High catalytic efficiency and turnover numbers. | Replace rare or toxic metals with earth-abundant and benign catalysts (e.g., Iron, Copper). |

| Chemoenzymatic Cascade | A multi-step synthesis that combines traditional chemical reactions with highly selective enzymatic transformations. acs.org | High stereoselectivity, mild reaction conditions, reduced waste. | Engineer novel enzymes (e.g., aldolases, transaminases) with specificity for α,α-disubstituted fluorinated substrates. |

| Cell-Free Biocatalysis | Utilizes a system of purified enzymes in vitro to convert a simple starting material (e.g., methanol) into the target amino acid. tum.de | High yield, circumvents cellular metabolism limitations, potential for sustainable feedstock use. | Adapt existing pathways (e.g., Methanol Alanine (B10760859) Pathway) to incorporate fluorinated building blocks. |

Expanded Applications in Complex Protein and Peptide Engineering

The incorporation of unnatural amino acids is a powerful strategy in protein engineering, used to enhance stability, modulate function, and introduce novel properties. nih.govresearchgate.net Fluorinated amino acids are particularly effective due to the unique properties of fluorine, while α,α-disubstituted amino acids are known to impose severe conformational restrictions on the peptide backbone. nih.govjst.go.jp L-Alanine, 3,3,3-trifluoro-2-methyl- combines these attributes, making it a potentially transformative building block for creating biomaterials with unprecedented characteristics.

The dual substitution at the α-carbon dramatically limits the allowable dihedral angles (φ, ψ) of the peptide backbone, acting as a potent "structure-maker." thieme-connect.comnih.gov This feature can be exploited to design and stabilize specific secondary structures, such as helices or extended strands, with high fidelity. jst.go.jp Furthermore, the highly hydrophobic and electron-withdrawing trifluoromethyl group can enhance protein stability through increased hydrophobic packing in the protein core and can increase resistance to proteolytic degradation. nih.govacs.orgresearchgate.net Future applications will likely focus on designing hyperstable proteins for therapeutic or industrial use, where stability against heat, chemical denaturants, and enzymes is paramount. acs.org Another exciting frontier is the creation of self-assembling peptides for hydrogel formation, where the fluorinated side chains could be used to control fibrillation and material properties through fluorous interactions. rsc.org

| Property Conferred by Amino Acid | Standard Alanine (Ala) | α-Methylalanine (Aib) | L-Alanine, 3,3,3-trifluoro-2-methyl- (Tfm-Me-Ala) |

| Conformational Flexibility | High | Highly Restricted | Extremely Restricted |

| Helix Propensity | Moderate | High (promotes 3₁₀-helices) acs.org | Predicted to be very high |

| Hydrophobicity | Low | Moderate | Very High |

| Proteolytic Stability | Low | High | Predicted to be very high nih.gov |

| Potential Application | General protein building block | Peptide structure stabilization, helix induction. | Design of hyperstable proteins, specific secondary structures, and fluorous biomaterials. acs.org |

Further Elucidation of Fundamental Stereoelectronic Effects and Conformational Dynamics

A deep understanding of the fundamental forces governing the behavior of L-Alanine, 3,3,3-trifluoro-2-methyl- within a polypeptide is crucial for its rational application. The interplay between the steric bulk of the two α-substituents and the potent electronic effects of the trifluoromethyl group creates a complex local environment. The sheer size of the methyl and trifluoromethyl groups forces the peptide backbone into a very limited conformational space, likely a small island on the Ramachandran plot, far more restricted than even the well-studied α-aminoisobutyric acid (Aib). acs.org

The strong electron-withdrawing nature of the CF₃ group significantly alters the electronic landscape of the peptide bond. This inductive effect can influence the partial double-bond character of the C-N bond, the acidity of the N-H proton, and the basicity of the carbonyl oxygen. These perturbations can have cascading effects on local and global protein structure by modifying hydrogen bonding networks and n→π* interactions, which are subtle but important orbital interactions that contribute to protein stability. Future research, combining high-level quantum mechanical calculations with advanced spectroscopic techniques, is needed to precisely quantify these effects. Elucidating how these stereoelectronic factors dictate conformational preferences will be key to predicting and designing the structure and function of peptides and proteins containing this unique amino acid. thieme-connect.com

| Parameter | Influence of L-Alanine, 3,3,3-trifluoro-2-methyl- | Research Focus |

| Backbone Dihedral Angles (φ, ψ) | Severely restricted due to steric clash between α-methyl, α-CF₃, and backbone atoms. jst.go.jpnih.gov | Precisely map the allowed conformational space using computational and experimental (NMR, X-ray) methods. |

| Amide Bond Polarity | Increased polarity due to the strong inductive effect of the CF₃ group. | Quantify the dipole moment and its effect on local electrostatic interactions and hydrogen bond strength. |

| n→π* Interaction | The electron-withdrawing CF₃ group may modulate the interaction between lone pairs of a preceding carbonyl oxygen and the π* orbital of the following amide bond. | Investigate the prevalence and strength of this interaction and its contribution to conformational stability. |

| Local Solvation Environment | The highly hydrophobic CF₃ group will strongly influence interactions with water and other solvents. | Characterize the hydration shell and its thermodynamic properties using molecular dynamics simulations. nih.gov |

Integration of Advanced Computational and Experimental Approaches for Rational Design